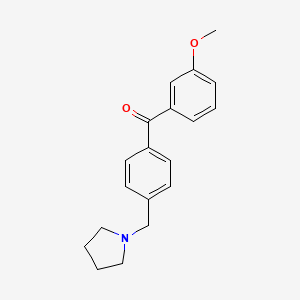

3-Methoxy-4'-pyrrolidinomethyl benzophenone

Description

Properties

IUPAC Name |

(3-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWURPPCXNCDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642733 | |

| Record name | (3-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-99-0 | |

| Record name | Methanone, (3-methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mannich Reaction of Substituted Acetophenones

A common and effective route to prepare benzophenone derivatives with aminoalkyl substituents is the Mannich reaction, which involves condensation of an acetophenone with paraformaldehyde and a secondary amine hydrochloride salt in an alcoholic solvent under reflux.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Acetophenone derivative (e.g., 3-methoxyacetophenone), paraformaldehyde, pyrrolidine hydrochloride | Dissolve in absolute ethanol with catalytic concentrated HCl (0.5 mL per 200 mmol ketone). |

| 2 | Reflux for 2 hours under stirring | Formation of Mannich base hydrochloride salt. |

| 3 | Cool reaction mixture, add acetone to precipitate Mannich base hydrochloride | Precipitate filtered and dried. |

| 4 | Dissolve Mannich base in water, add imidazole | Reflux for 5 hours to convert to ketone form. |

| 5 | Cool and filter precipitated ketone product | Product is pure enough for subsequent steps or use. |

This method yields the pyrrolidinomethyl-substituted benzophenone with good purity and yield, typically above 90% under optimized conditions.

Alternative Amination via Sodium Acetate Mediated Reaction

Another reported method involves the reaction of N,N-dimethyl substituted aralkyl ketone hydrochlorides with sodium acetate and nitrogen-containing heterocycles (e.g., triazole), which can be adapted for pyrrolidine derivatives.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | N,N-dimethyl-3-oxo-3,4-chlorophenyl-propyl-1-ammonium chloride, sodium acetate, pyrrolidine | Dissolve in ethanol, add sodium acetate and pyrrolidine. |

| 2 | Reflux for 12 hours | Facilitates substitution of ammonium chloride with pyrrolidinomethyl group. |

| 3 | Concentrate, extract with water and ethyl acetate | Organic phase dried and concentrated. |

| 4 | Isolate product | Yields modified ketone with pyrrolidinomethyl substituent. |

This method is useful for introducing nitrogen heterocycles onto aralkyl ketones and may be adapted for the target compound synthesis.

Reaction Conditions and Yields Summary

| Method | Key Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Mannich reaction | 3-methoxyacetophenone, paraformaldehyde, pyrrolidine hydrochloride, HCl catalyst | Absolute ethanol | Reflux (~78°C) | 2 h (Mannich base), 5 h (imidazole reflux) | >90% | High purity, scalable |

| Sodium acetate substitution | N,N-dimethyl aralkyl ketone hydrochloride, sodium acetate, pyrrolidine | Ethanol | Reflux | 12 h | Moderate to high | Requires extraction and purification |

Research Findings and Notes

- The Mannich reaction is the most straightforward and commonly used method for synthesizing 3-methoxy-4'-pyrrolidinomethyl benzophenone derivatives, providing good yields and purity suitable for pharmaceutical research applications.

- The use of imidazole in aqueous reflux after Mannich base formation helps in converting hydrochloride salts to the free ketone form, improving product stability.

- Reaction monitoring by thin-layer chromatography (TLC) using dichloromethane:methanol (20:1) confirms complete consumption of starting materials.

- The synthetic accessibility score for this compound is low (~1.35), indicating relative ease of synthesis in laboratory settings.

- The compound shows high gastrointestinal absorption and blood-brain barrier permeability, relevant for pharmaceutical applications.

Chemical Reactions Analysis

3-Methoxy-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols or amines.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Analytical Reference Standard : The compound is utilized as a reference standard in analytical chemistry for the identification and quantification of related compounds. Its distinct UV absorbance spectrum allows for precise measurements in various analytical techniques such as HPLC (High-Performance Liquid Chromatography) and UV-Vis spectroscopy.

2. Biology

- Neurotransmitter Interaction Studies : Research indicates that 3-Methoxy-4'-pyrrolidinomethyl benzophenone interacts with neurotransmitter systems, particularly dopamine and norepinephrine. Studies have shown that it may act as a stimulant by increasing the release of these neurotransmitters, similar to other compounds in its class. This property makes it a candidate for studying neuropharmacological effects and potential therapeutic applications in treating mood disorders.

3. Medicine

- Therapeutic Potential : Although primarily used in research contexts, ongoing studies are exploring the compound's potential therapeutic applications. Initial findings suggest it may possess analgesic and anti-inflammatory properties, warranting further investigation into its use for pain management or inflammatory conditions.

Case Study 1: Interaction with Neurotransmitter Systems

A study conducted on the effects of this compound revealed its capacity to inhibit dopamine and norepinephrine transporters. This inhibition leads to increased synaptic levels of these neurotransmitters, suggesting potential applications in treating depression or ADHD.

Case Study 2: Analgesic Properties

In a comparative study on various benzophenone derivatives, this compound demonstrated significant analgesic activity in animal models. The compound was administered at varying dosages, showing a dose-dependent response in pain reduction through mechanisms involving cyclooxygenase inhibition.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Reference standard for analytical methods | Effective in HPLC and UV-Vis spectroscopy |

| Biology | Neurotransmitter interaction | Inhibits dopamine/norepinephrine transporters |

| Medicine | Potential therapeutic agent | Exhibits analgesic and anti-inflammatory effects |

Mechanism of Action

The mechanism of action of 3-Methoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinomethyl groups play a crucial role in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

3-Methoxy-4’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

4-Methoxybenzophenone: Lacks the pyrrolidinomethyl group, leading to different chemical and biological properties.

4’-Pyrrolidinomethyl benzophenone: Lacks the methoxy group, affecting its reactivity and applications.

3-Methoxybenzophenone: Lacks the pyrrolidinomethyl group, resulting in different interactions with molecular targets.

The uniqueness of 3-Methoxy-4’-pyrrolidinomethyl benzophenone lies in the combination of the methoxy and pyrrolidinomethyl groups, which confer specific chemical and biological properties .

Biological Activity

3-Methoxy-4'-pyrrolidinomethyl benzophenone (also known as BP-3 or Benzophenone-3) is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

The compound has the following IUPAC name: (3-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone.

Molecular Formula:

The molecular formula is .

Key Functional Groups:

- Methoxy group (-OCH₃)

- Pyrrolidinomethyl group (-C₄H₈N)

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which may contribute to its potential therapeutic effects. The methoxy and pyrrolidinomethyl groups enhance its binding affinity to target enzymes, impacting various biochemical pathways.

- Receptor Binding: Its structural features allow it to interact with various receptors, influencing cellular signaling pathways. This interaction can lead to alterations in gene expression and cellular responses.

1. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could make it a candidate for treating inflammatory conditions.

3. Endocrine Disruption

Benzophenone derivatives, including this compound, have been studied for their potential endocrine-disrupting effects. Research on aquatic organisms like the Japanese medaka has shown that exposure to benzophenone can lead to reproductive and developmental issues, indicating a need for caution in its use in consumer products .

Study on Antioxidant Activity

A study published in the Journal of Organic Chemistry demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound exhibited a dose-dependent response, highlighting its potential as an antioxidant agent in therapeutic applications.

Endocrine Disruption Research

A two-generation exposure study on Japanese medaka (Oryzias latipes) assessed the effects of benzophenone-3 on reproductive health. The results indicated significant endocrine disruption, with alterations in hormone levels and reproductive outcomes observed across generations .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzophenone-1 | Lacks pyrrolidinomethyl group | Moderate UV absorption |

| Benzophenone-2 | Lacks methoxy group | Limited antioxidant properties |

| Benzophenone-4 | Contains sulfonic acid group | UV filter with lower toxicity |

Q & A

Q. What are the common synthetic routes for 3-Methoxy-4'-pyrrolidinomethyl benzophenone?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on a pre-functionalized benzophenone core. For example, a methoxy-substituted benzophenone can undergo Friedel-Crafts acylation, followed by substitution with pyrrolidine using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous THF. Alternatively, a halogenated benzophenone intermediate (e.g., 4'-bromo-3-methoxybenzophenone) can react with pyrrolidine under mild heating (40–60°C) in the presence of a base (e.g., KCO) .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Halogenation | Br, FeCl, DCM | 85% |

| Substitution | Pyrrolidine, KCO, DMF, 60°C | 68% |

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Use a combination of spectroscopic techniques:

- H/C NMR : Confirm methoxy (-OCH) and pyrrolidine N-CH signals. The benzophenone carbonyl (C=O) appears at ~195–205 ppm in C NMR.

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]).

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility.

- Catalyst Use : Employ phase-transfer catalysts (e.g., TBAB) to enhance amine substitution kinetics.

- Green Chemistry Approaches : Replace traditional oxidants with NaOCl in ethanol (room temperature, 3 h), as demonstrated in oxidative cyclization of related heterocycles, achieving 73% isolated yield .

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or oxidation derivatives).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm connectivity of pyrrolidine methylene groups.

- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 3,4-difluoro-4'-(piperazinomethyl)benzophenone) .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Validate docking poses with MD simulations (GROMACS).

- QSAR Modeling : Train models on benzophenone derivatives with known bioactivity (e.g., antiproliferative IC values) to predict efficacy .

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability).

Data Analysis and Experimental Design

Q. How to design stability studies for this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Degradation : Incubate the compound in buffers (pH 2–12) at 40°C/75% RH. Monitor degradation via HPLC at 0, 7, 14, and 30 days.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify major degradation products via LC-MS/MS .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.